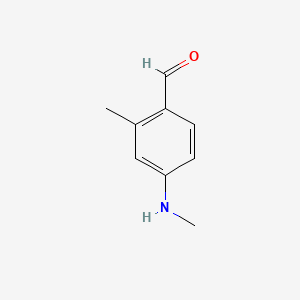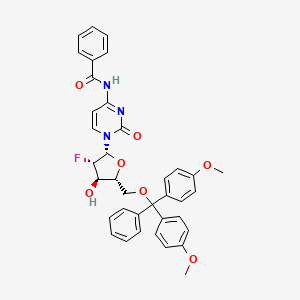
4-Nonyl Phenol-13C6 Diethoxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nonyl Phenol-13C6 Diethoxylate, also known as 2-[2-(4-nonylphenoxy)ethoxy]ethanol-13C6 , is a stable isotope labelled compound . It has a molecular formula of 13C6 C13 H32 O3 and a molecular weight of 314.41 .
Molecular Structure Analysis
The molecular structure of 4-Nonyl Phenol-13C6 Diethoxylate consists of a phenol group attached to a nonyl group and two ethoxy groups . The nonyl group can be attached to the phenol ring at various locations, usually the 4- and, to a lesser extent, the 2-positions .Physical And Chemical Properties Analysis
4-Nonyl Phenol-13C6 Diethoxylate has a molecular weight of 314.41 . It is a neat product . More specific physical and chemical properties such as boiling point, density, and solubility are not provided in the search results for this specific compound.Wissenschaftliche Forschungsanwendungen
Environmental Impact and Ecotoxicity
Nonylphenol ethoxylates (NPEs) are widely used surfactants with numerous domestic and industrial applications. Their environmental fate is a concern due to incomplete biodegradation, leading to the release of persistent and toxic metabolites such as nonylphenol (NP) and shorter-chain NPEs. These compounds exhibit estrogenic effects, raising concerns about endocrine disruption in wildlife and potentially humans. The aquatic toxicity of NP and its ethoxylates has been extensively studied, with chronic values indicating significant toxicity across a range of aquatic organisms. The environmental persistence and bioaccumulation potential of these compounds necessitate further research into their long-term impact on ecological and human health (Staples et al., 2004).
Aggregate Exposure Hazard Assessment
A comprehensive hazard assessment of aggregate exposure to nonylphenol and its mono- and di-ethoxylates in aquatic environments was conducted. This assessment employed a toxic equivalency approach, revealing a low likelihood of aggregate NP-equivalent concentrations exceeding chronic water quality criteria in U.S. waters. This finding underscores the importance of monitoring and regulating the environmental presence of NPEs and their degradation products to safeguard aquatic ecosystems (Coady et al., 2010).
Environmental Degradation and Toxicity
The environmental degradation of alkylphenol ethoxylates (APEs) generates metabolites like nonylphenol (NP), which have been identified as endocrine disruptors. The widespread use and disposal of products containing APEs result in their presence in various environmental compartments, including water bodies and sediments, where they pose risks to aquatic life and potentially human health. Research into the environmental fate of these compounds highlights the need for improved wastewater treatment processes and alternative, less harmful surfactants (Ying et al., 2002).
Wirkmechanismus
Target of Action
It’s known that this compound is used in proteomics research , suggesting it may interact with proteins or other biomolecules.
Mode of Action
As a biochemical used in proteomics research , it may interact with its targets in a way that allows researchers to study protein structures and functions.
Result of Action
As a biochemical used in proteomics research , it may help in understanding the structure and function of proteins.
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 4-Nonyl Phenol-13C6 Diethoxylate can be achieved through a two-step process. The first step involves the synthesis of 4-Nonyl Phenol-13C6, followed by the ethoxylation of the product in the second step.", "Starting Materials": [ "4-Nonylphenol-13C6", "Ethylene oxide", "Sodium hydroxide", "Methanol", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Synthesis of 4-Nonyl Phenol-13C6", "- Dissolve 4-Nonylphenol-13C6 in methanol", "- Add sulfuric acid to the solution and stir for 30 minutes at room temperature", "- Neutralize the solution with sodium hydroxide", "- Extract the product with ethyl acetate", "- Dry the organic layer with anhydrous magnesium sulfate", "- Evaporate the solvent to obtain 4-Nonyl Phenol-13C6", "Step 2: Ethoxylation of 4-Nonyl Phenol-13C6", "- Dissolve 4-Nonyl Phenol-13C6 in methanol", "- Add sodium hydroxide and stir until dissolved", "- Add ethylene oxide dropwise to the solution and stir for 24 hours at 60°C", "- Neutralize the solution with sulfuric acid", "- Extract the product with ethyl acetate", "- Dry the organic layer with anhydrous magnesium sulfate", "- Evaporate the solvent to obtain 4-Nonyl Phenol-13C6 Diethoxylate" ] } | |
CAS-Nummer |
1346602-11-6 |
Produktname |
4-Nonyl Phenol-13C6 Diethoxylate |
Molekularformel |
C19H32O3 |
Molekulargewicht |
314.416 |
IUPAC-Name |
2-[2-(4-nonylphenoxy)ethoxy]ethanol |
InChI |
InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)22-17-16-21-15-14-20/h10-13,20H,2-9,14-17H2,1H3/i10+1,11+1,12+1,13+1,18+1,19+1 |
InChI-Schlüssel |
BLXVTZPGEOGTGG-AUGRNHFJSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCO |
Synonyme |
2-[2-(4-nonylphenoxy)ethoxy]ethanol-13C6; 2-[2-(p-Nonylphenoxy)ethoxy]ethanol-13C6; 4-n-Nonylphenol Diethoxylate-13C6; Diethylene Glycol Mono-p-nonylphenyl Ether-13C6; Diethylene Glycol p-Nonylphenyl Ether-13C6; EON 2-13C6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate](/img/structure/B584039.png)
![6-[(Butan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B584040.png)
![Uridine-[5',5'-D2]](/img/structure/B584041.png)




![4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584051.png)
![D-[2-13C]xylose](/img/structure/B584055.png)

![L-[2-13C]Xylose](/img/structure/B584058.png)